CAY10512

NF-κB Inflammation Potency

Researchers requiring potent NF-κB inhibition often encounter potency ceilings and antioxidant-derived data artifacts with resveratrol. CAY10512 resolves both: a substituted trans-stilbene delivering 133-fold greater potency (IC₅₀ 0.15 µM vs 20 µM) and no measurable radical-scavenging activity up to 15 µM in FRAP/TRAP assays. • 133× potency gain enables lower working concentrations, reducing off-target toxicity in primary cell models. • Absence of intrinsic antioxidant activity eliminates confounding variables, enabling unambiguous attribution of effects to NF-κB blockade. • Functional at 0.5 µM in neuronal-glial Alzheimer's models - 10-40× lower than curcumin or PDTC, preserving viability in long-term cultures. • ≥98% purity, crystalline solid; ships ambient; store at -20°C.

Molecular Formula C15H13FO
Molecular Weight 228.26 g/mol
Cat. No. B054172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10512
Synonyms1-fluoro-2-[2-(4-methoxyphenyl)ethenyl]-benzene
Molecular FormulaC15H13FO
Molecular Weight228.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC2=CC=CC=C2F
InChIInChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3/b9-6+
InChIKeyILVFNAZMSMNXJG-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAY10512 Procurement Guide: High-Potency NF-κB Inhibitor for Inflammation & Neuroscience Research


CAY10512 is a synthetic substituted trans-stilbene analog of resveratrol that functions primarily as a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. It is characterized by a molecular weight of 228.3 g/mol and the molecular formula C₁₅H₁₃FO. [1] This compound is widely used in research focused on inflammation, neuroinflammation, and related disease models.

NF-κB pathway inhibitorSuited for signaling and inflammation research models; higher reported potency than resveratrol.
No intrinsic antioxidant activityAvoids oxidative stress confound common to resveratrol and stilbene analogs.
Neuroinflammation & primary cell modelsFunctional response at low micromolar levels supports sensitive cell-based studies.

Why CAY10512 Cannot Be Substituted with Resveratrol or Other Common NF-κB Inhibitors


Generic substitution of CAY10512 with its parent compound resveratrol or other common NF-κB inhibitors is scientifically unsound due to critical differences in potency, mechanism, and functional profile. Resveratrol is approximately 133-fold less potent in inhibiting TNF-α-induced NF-κB activation. Furthermore, unlike resveratrol and other structurally similar trans-stilbene analogs, CAY10512 lacks measurable antioxidant activity, which can be a confounding variable in oxidative stress studies. Compared to other widely used NF-κB inhibitors like pyrrolidine dithiocarbamate (PDTC) and curcumin, CAY10512 demonstrates functional effects at significantly lower concentrations, which can be crucial for minimizing off-target toxicity in sensitive primary cell models. [1]

Resveratrol potency mismatch
Resveratrol exhibits substantially lower NF-κB inhibition potency; reported assay potency context may not transfer, limiting direct substitution.
Antioxidant confound risk
Unlike resveratrol and its analogs, CAY10512 lacks detectable antioxidant activity in FRAP/TRAP assays; substituting may introduce oxidative stress confounding effects.
Curcumin/PDTC concentration difference
Reported functional effects in neuroinflammation models occur at lower CAY10512 concentrations; class-specific inhibitor profiles may shift model responses.

Quantitative Evidence for CAY10512 Selection: Potency, Selectivity & Functional Data


133-Fold Superior Potency in Inhibiting TNF-α-Induced NF-κB Activation vs. Resveratrol

CAY10512 exhibits a 133-fold greater potency than its parent compound, resveratrol, in a direct comparative assay measuring the inhibition of TNF-α-induced activation of the NF-κB pathway. This substantial difference in IC₅₀ value is the primary rationale for selecting CAY10512 over resveratrol in NF-κB-focused research.

NF-κB Inhibition Potency
Head-to-head
CAY10512 IC₅₀ 0.15 µM
vs
Resveratrol IC₅₀ 20 µM
133-fold difference
Reported potency context supports pathway-specific study design
Cell-based TNF-α stimulation assay; independent validation recommended
NF-κB Inflammation Potency

Lack of Antioxidant Activity: A Key Differentiator from Resveratrol and Stilbene Analogs

In contrast to resveratrol and other trans-stilbene analogs, CAY10512 does not exhibit antioxidant activity. This was quantitatively confirmed in two orthogonal assays: the ferric reducing/antioxidant power (FRAP) assay and the total radical antioxidant parameter (TRAP) assay, where CAY10512 showed no measurable activity at concentrations up to 15 µM.

Antioxidant Activity Profile
Assay context
No measurable activity ≤15 µM
FRAP & TRAP assays
Lack of antioxidant effect avoids confound in oxidative stress studies
Class-level inference; verify in assay system
Oxidative Stress Mechanism of Action Assay Specificity

Functional Efficacy at Lower Concentrations than Curcumin and PDTC in a Neuroinflammation Model

In a human neuronal-glial (HNG) cell model of Alzheimer's disease, CAY10512 effectively inhibited the expression of a miRNA-146a luciferase reporter at a concentration of 0.5 µM. This functional effect was achieved at a concentration that was 10-fold lower than curcumin (5 µM) and 40-fold lower than pyrrolidine dithiocarbamate (PDTC, 20 µM) in the same assay. [1]

miRNA-146a Reporter Inhibition
Context-dependent
CAY10512 0.5 µM
Curcumin 5 µM (10×)
PDTC 20 µM (40×)
Supports low-concentration application in neuroinflammation models
IL-1β-stimulated HNG primary cells; cross-study variation possible
Neuroinflammation miRNA Alzheimer's Disease

Key Research Applications for CAY10512 Based on Quantitative Differentiation


Inflammation and Immunology Research

CAY10512 is ideally suited for studies where potent and specific inhibition of the NF-κB pathway is required. Its 133-fold superiority over resveratrol (IC₅₀ 0.15 µM vs. 20 µM) enables the use of lower working concentrations, which is critical for minimizing off-target effects in cytokine signaling, immune cell activation, and inflammatory disease models.

Oxidative Stress Studies Requiring an NF-κB Inhibitor Without Confounding Antioxidant Effects

For experiments investigating the interplay between oxidative stress and inflammation, CAY10512 is the preferred tool. Unlike resveratrol, it lacks intrinsic antioxidant activity, as confirmed by its inactivity in FRAP and TRAP assays up to 15 µM. This allows for a clear, unambiguous interpretation of results by attributing observed effects solely to NF-κB inhibition rather than direct radical scavenging.

Neuroinflammation and Neurodegenerative Disease Modeling

In complex in vitro models of neurodegeneration, such as those for Alzheimer's disease, CAY10512 demonstrates functional efficacy at low micromolar concentrations. Its ability to inhibit NF-κB-sensitive pro-inflammatory miRNAs at just 0.5 µM—a concentration 10- to 40-fold lower than that required for curcumin or PDTC [1]—makes it a valuable and gentle reagent for long-term studies in sensitive primary neuronal and glial cell cultures.

Application
Selection Property
Validation Focus
NF-κB signaling and inflammation studies
Reported pathway inhibition potency context
Dose-response and target engagement confirmation
Oxidative stress/inflammation cross-talk studies
Absence of confounding antioxidant activity
Assay-specific antioxidant activity assessment
Neuroinflammation and neurodegenerative disease models
Functional response at low micromolar concentrations
Model-specific efficacy and cytotoxicity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


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